tert-Butyl 3-amino-2-isopropoxybenzoate
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Overview
Description
Tert-Butyl 3-amino-2-isopropoxybenzoate is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-isopropoxybenzoate typically involves multiple steps:
Starting Material: The synthesis often begins with 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Alkylation: The hydroxyl group is introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-nitro-2-isopropoxybenzoate.
Reduction: Formation of 3-amino-2-isopropoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-2-isopropoxybenzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-2-isopropoxybenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxy and tert-butyl groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-2-methoxybenzoate
- tert-Butyl 3-amino-2-ethoxybenzoate
- tert-Butyl 3-amino-2-propoxybenzoate
Uniqueness
Tert-Butyl 3-amino-2-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-9(2)17-12-10(7-6-8-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3 |
InChI Key |
LYRLSOXCFNKEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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